2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-2H-chromene-3-carboxamide
Description
This compound belongs to the coumarin-3-carboxamide family, characterized by a 2H-chromen-2-one core linked to an amide group. Its unique structure includes a 2-phenylindole moiety connected via a sulfanyl-ethyl bridge (-S-CH2-CH2-) to the carboxamide nitrogen.
Properties
IUPAC Name |
2-oxo-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O3S/c29-25(20-16-18-10-4-7-13-22(18)31-26(20)30)27-14-15-32-24-19-11-5-6-12-21(19)28-23(24)17-8-2-1-3-9-17/h1-13,16,28H,14-15H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIZCSAKSFIFST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-2H-chromene-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound .
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and chromene moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the compound .
Scientific Research Applications
2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-2H-chromene-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions
Medicine: The compound is being investigated for its potential therapeutic properties, including antiviral, anti-inflammatory, and anticancer activities
Industry: It may be used in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural Features
The following table highlights key structural differences between the target compound and related coumarin-3-carboxamides:
Key Observations :
- The target compound is distinguished by its indole-sulfanyl-ethyl substituent, which combines π-π stacking (indole) and hydrogen-bonding (sulfanyl) capabilities.
- Analogs like and prioritize aromatic/heteroaromatic groups (methoxyphenethyl, pyridine) for solubility or metal coordination.
- Compounds in and incorporate electron-rich groups (ethynyl, oxadiazole) for fluorescence or bioactivity optimization.
Physicochemical Properties
Notes:
Biological Activity
The compound 2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-2H-chromene-3-carboxamide (CAS Number: 852368-05-9) is a complex organic molecule that has garnered attention in medicinal chemistry due to its significant biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes an indole moiety, which is known for its diverse biological activities. The compound's unique configuration allows it to interact with various biological targets, influencing cellular processes.
Interaction with Biological Targets
Research indicates that this compound interacts with several enzymes and proteins, notably:
- RNA-dependent RNA polymerase (RdRp) : It has been shown to inhibit the activity of RdRp from respiratory syncytial virus (RSV) and influenza A virus, thereby preventing viral replication.
- Pro-inflammatory pathways : The compound reduces inflammation and pro-inflammatory gene expression in models of arthritis, indicating its potential as an anti-inflammatory agent.
Table 1: Summary of Biological Activities
Cellular Effects
The compound influences various cellular processes:
- Cell Signaling : It modulates signaling pathways that are crucial for cell survival and proliferation.
- Gene Expression : It alters the expression levels of genes involved in inflammation and cancer progression.
In a study involving HT-29 colon cancer cells, the compound demonstrated significant cytotoxicity with an IC₅₀ value of , showcasing its potential as a therapeutic agent against colorectal cancer .
Molecular Mechanisms
The molecular mechanisms through which this compound exerts its effects include:
- Binding to Specific Biomolecules : The compound binds to RdRp, inhibiting its activity and thereby blocking viral replication.
- Modulation of Gene Expression : It affects transcription factors that regulate inflammatory responses and cancer cell proliferation.
Case Studies
Several studies have highlighted the biological activity of the compound:
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of various derivatives similar to the target compound against HT-29 colon cancer cells. The results indicated that derivatives exhibited significant cytotoxicity, with some compounds showing over inhibition of cancer stem cell populations .
Case Study 2: Antiviral Properties
In another investigation, the compound was tested for its antiviral efficacy against RSV and influenza A virus. Results demonstrated a substantial reduction in viral replication rates, suggesting its viability as an antiviral therapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
